

An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride

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Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

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Abstract

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and a representative application in olefination reactions are presented. Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through a logical workflow diagram. This document is intended to serve as a core resource for researchers employing this versatile reagent.

Chemical Identity and Physical Properties

Allyltriphenylphosphonium chloride is an organic salt consisting of a positively charged allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1: Chemical Identifiers and Physical Properties of **Allyltriphenylphosphonium Chloride**

Property	Value	Reference
IUPAC Name	triphenyl(prop-2-en-1-yl)phosphonium chloride	[1]
Synonyms	Allyl(triphenyl)phosphonium chloride, 2-Propenyltriphenylphosphonium chloride	[1]
CAS Number	18480-23-4	[1]
Molecular Formula	C ₂₁ H ₂₀ ClP	[1]
Molecular Weight	338.82 g/mol	[1]
Appearance	White to pale cream powder	[2]
Melting Point	227-229 °C	[2]
SMILES	C=CC--INVALID-LINK-- (C2=CC=CC=C2)C3=CC=CC= C3.[Cl-]	[1]
InChIKey	FKMJROWWQOJRJX- UHFFFAOYSA-M	[1]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **Allyltriphenylphosphonium chloride**. The following data have been reported in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for **Allyltriphenylphosphonium Chloride** in CDCl₃

Nucleus	Chemical Shift (δ) in ppm	Description	Reference
^1H NMR	7.83 - 7.61	(m, 15H, Phenyl protons)	[3][4]
	5.73 - 5.61	(m, 1H, -CH=)	[3][4]
	5.55 - 5.30	(m, 2H, =CH ₂)	[3][4]
	4.74	(dd, 2H, -CH ₂ -P)	[3][4]
^{13}C NMR	135.1	(d, Phenyl C)	[3]
	134.0	(d, Phenyl C)	[3]
	130.4	(d, Phenyl C)	[3]
	126.3	(d, -CH=)	[3]
	123.3	(d, =CH ₂)	[3]
	118.4	(d, Phenyl C, ipso)	[3]
	28.9	(d, -CH ₂ -P)	[3]
^{31}P NMR	21.15	(s)	[3]

Infrared (IR) Spectroscopy: The IR spectrum of **Allyltriphenylphosphonium chloride**, typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and vinyl groups, and P-C vibrations.

Molecular Structure and Bonding

While specific single-crystal X-ray diffraction data for **Allyltriphenylphosphonium chloride** is not readily available in the public domain, the molecular structure can be inferred from its constituent parts and data from analogous compounds. The central phosphorus atom is sp^3 hybridized, leading to a tetrahedral arrangement with the three phenyl rings and the allyl group. The P-C bond lengths are expected to be in the range of 1.79-1.92 Å, based on studies of similar phosphonium salts.[5] The positive charge is formally located on the phosphorus atom and is balanced by the chloride counter-ion.

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Chloride

This protocol describes the synthesis via an S_N2 reaction between triphenylphosphine and allyl chloride.[\[6\]](#)[\[7\]](#)

Materials:

- Triphenylphosphine (PPh_3)
- Allyl chloride ($\text{CH}_2=\text{CHCH}_2\text{Cl}$)
- Anhydrous toluene
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.
- If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
- Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **Allyltriphenylphosphonium chloride**.

Representative Wittig Reaction using Allyltriphenylphosphonium Chloride

This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide generated from **Allyltriphenylphosphonium chloride**.^{[8][9]}

Materials:

- **Allyltriphenylphosphonium chloride**
- A strong base (e.g., n-butyllithium in hexane or sodium hydride)
- Anhydrous tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate (MgSO₄)

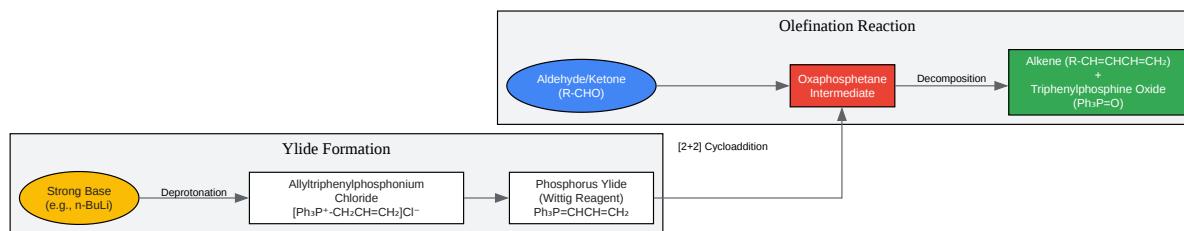
Procedure:

- Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend **Allyltriphenylphosphonium chloride** (1 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
- Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).
- Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

Reaction Mechanism Visualization

The Wittig reaction is a powerful method for alkene synthesis. The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.



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Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

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